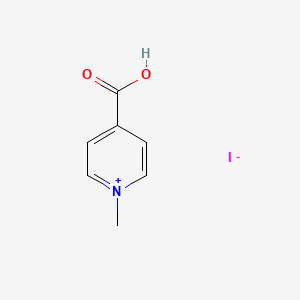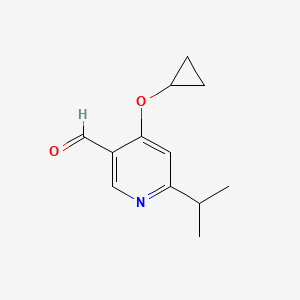
4-Cyclopropoxy-6-isopropylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-6-isopropylnicotinaldehyde is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol It is a derivative of nicotinaldehyde, featuring a cyclopropoxy group at the 4-position and an isopropyl group at the 6-position of the nicotinaldehyde core
Méthodes De Préparation
The synthesis of 4-Cyclopropoxy-6-isopropylnicotinaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.
Analyse Des Réactions Chimiques
4-Cyclopropoxy-6-isopropylnicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclopropoxy and isopropyl groups can participate in substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-6-isopropylnicotinaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The aldehyde group may form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-6-isopropylnicotinaldehyde can be compared with other nicotinaldehyde derivatives and compounds featuring cyclopropoxy or isopropyl groups. Similar compounds include:
4-Cyclopropoxy-2,6-dimethoxyphenol: A novel cyclopropanoid isolated from Cinnamomum osmophloeum.
Nicotinaldehyde: The parent compound, which lacks the cyclopropoxy and isopropyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
4-cyclopropyloxy-6-propan-2-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-8(2)11-5-12(15-10-3-4-10)9(7-14)6-13-11/h5-8,10H,3-4H2,1-2H3 |
Clé InChI |
YYUMUHBOXBQPFM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=C(C(=C1)OC2CC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


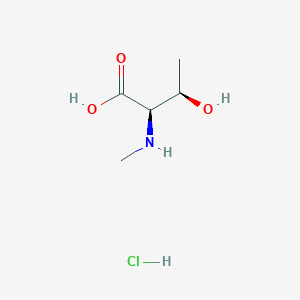
![tert-butyl N-[1-[(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14803624.png)
![N,N-dimethyl-2-[[(1S,2S)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine](/img/structure/B14803628.png)
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14803629.png)
![(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14803633.png)
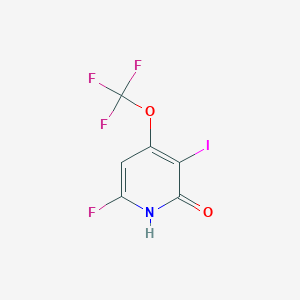
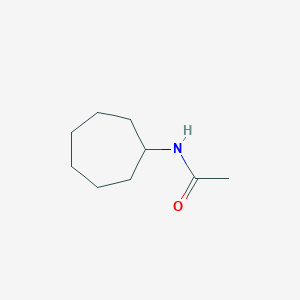
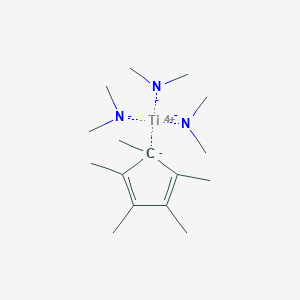
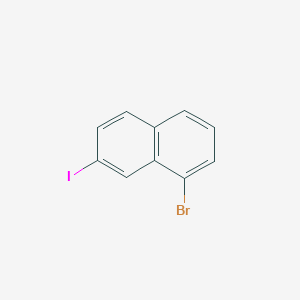
![7-[3-(3-Cycloheptyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B14803660.png)

![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B14803662.png)
![1-[(2S,4bS,8R)-6-hydroxy-8-(hydroxymethyl)-2,4b,8-trimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol](/img/structure/B14803679.png)
